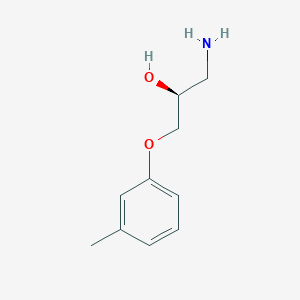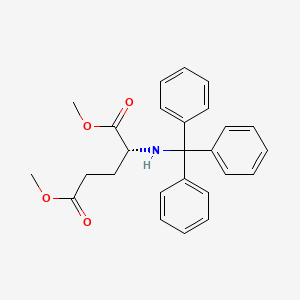
2-Propanol, 1-amino-3-(3-methylphenoxy)-, (2S)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Propanol, 1-amino-3-(3-methylphenoxy)-, (2S)- is a chiral compound with significant applications in various fields of science and industry. This compound is characterized by its unique structure, which includes an amino group and a methylphenoxy group attached to a propanol backbone. The (2S) configuration indicates the specific stereochemistry of the molecule, which is crucial for its biological activity and interactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanol, 1-amino-3-(3-methylphenoxy)-, (2S)- typically involves the reaction of 3-methylphenol with epichlorohydrin to form 3-(3-methylphenoxy)-1,2-epoxypropane. This intermediate is then reacted with ammonia or an amine to introduce the amino group, resulting in the formation of the desired compound. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified using techniques such as distillation or crystallization to remove any impurities.
化学反応の分析
Types of Reactions
2-Propanol, 1-amino-3-(3-methylphenoxy)-, (2S)- undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride, and halogenating agents like thionyl chloride. The reactions are typically carried out under controlled temperatures and may require the use of catalysts to enhance the reaction rate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield oximes, while reduction can produce secondary amines. Substitution reactions can result in the formation of various derivatives with different functional groups.
科学的研究の応用
2-Propanol, 1-amino-3-(3-methylphenoxy)-, (2S)- has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic effects and as a precursor for the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
作用機序
The mechanism of action of 2-Propanol, 1-amino-3-(3-methylphenoxy)-, (2S)- involves its interaction with specific molecular targets, such as enzymes or receptors. The (2S) configuration plays a crucial role in its binding affinity and activity. The compound can modulate the activity of enzymes by acting as an inhibitor or activator, depending on its structure and the target enzyme. The pathways involved in its mechanism of action are often studied using biochemical assays and molecular modeling techniques.
類似化合物との比較
Similar Compounds
2-Propanol, 1-amino-3-(4-methylphenoxy)-, (2S)-: Similar structure but with a different position of the methyl group on the phenoxy ring.
2-Propanol, 1-amino-3-(3-chlorophenoxy)-, (2S)-: Similar structure but with a chlorine atom instead of a methyl group.
2-Propanol, 1-amino-3-(3-methoxyphenoxy)-, (2S)-: Similar structure but with a methoxy group instead of a methyl group.
Uniqueness
The uniqueness of 2-Propanol, 1-amino-3-(3-methylphenoxy)-, (2S)- lies in its specific stereochemistry and the presence of the methylphenoxy group. These features contribute to its distinct chemical and biological properties, making it valuable for various applications in research and industry.
特性
CAS番号 |
189244-67-5 |
|---|---|
分子式 |
C10H15NO2 |
分子量 |
181.23 g/mol |
IUPAC名 |
(2S)-1-amino-3-(3-methylphenoxy)propan-2-ol |
InChI |
InChI=1S/C10H15NO2/c1-8-3-2-4-10(5-8)13-7-9(12)6-11/h2-5,9,12H,6-7,11H2,1H3/t9-/m0/s1 |
InChIキー |
NUEKYLDQIOYNLD-VIFPVBQESA-N |
異性体SMILES |
CC1=CC(=CC=C1)OC[C@H](CN)O |
正規SMILES |
CC1=CC(=CC=C1)OCC(CN)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl ([1,4'-bipiperidin]-1'-yl)acetate](/img/structure/B12557634.png)



![Phosphonium, [(9,10-dicyano-2-anthracenyl)methyl]triphenyl-, bromide](/img/structure/B12557671.png)


![[4-Methyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-ylidene]hydrazine](/img/structure/B12557688.png)


![6-Methylidenebicyclo[3.1.0]hexan-2-one](/img/structure/B12557702.png)
![3-[(4-nitrophenoxy)methyl]-5H-pyrazolo[5,1-c][1,2,4]triazole](/img/structure/B12557707.png)
![Dimethyl[1-(trimethylstannyl)-1H-inden-1-yl]arsane](/img/structure/B12557712.png)
![Cyclotrisiloxane, pentamethyl[3-(2-nitrophenoxy)propyl]-](/img/structure/B12557714.png)
